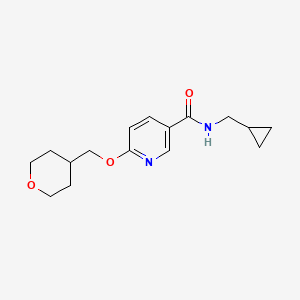![molecular formula C16H11ClN2O2 B3020008 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone CAS No. 21217-58-3](/img/structure/B3020008.png)
2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone is a chemical compound with the molecular formula C16H11ClN2O2 . It is a naphthoquinone derivative, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .
Synthesis Analysis
The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . For instance, a series of mononuclear transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups were efficiently synthesized through a self-assembly process .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone consists of a naphthoquinone core with a chlorine atom and an amino group attached .Chemical Reactions Analysis
Naphthoquinones are able to undergo redox cycling and generate reactive oxygen species (ROS) in cancer cells . They also alter expression and activity of antioxidant enzymes to promote cell proliferation and survival .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone include its molecular formula (C16H11ClN2O2), structure, and other properties .Applications De Recherche Scientifique
Antimicrobial Activity
Naphthoquinones, the class of compounds to which 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone belongs, have been found to exhibit antimicrobial properties . They are used in traditional medicine to treat diverse human diseases . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, improves their pharmacological properties .
Antitumoral Activity
Naphthoquinones are also known for their antitumoral properties . They have been explored for their potential biological activity against cancer . The 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, a related compound, has shown potential as a therapeutic agent in the treatment of angiogenesis-related diseases .
Biochemical Reactions
2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone is used in scientific research to study biochemical reactions. The unique properties of this compound make it suitable for investigating complex biochemical processes.
Drug Interactions
This compound is also used to investigate drug interactions. Understanding how different drugs interact with each other is crucial in the development of new pharmaceuticals.
Synthesis of Agrochemicals
Trifluoromethylpyridines, which are structurally similar to 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone, are used in the synthesis of active agrochemical ingredients . These compounds protect crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-(pyridin-2-ylmethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(19-9-10-5-3-4-8-18-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDDUIQQGCMMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

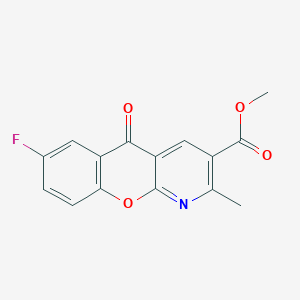
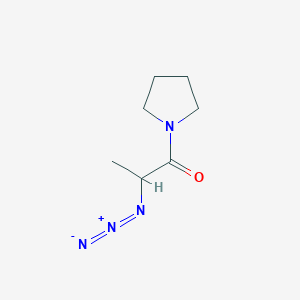
![N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B3019930.png)

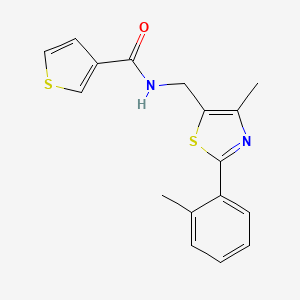
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B3019933.png)
![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)
![1,2-Diazaspiro[2.5]oct-1-en-6-one](/img/structure/B3019935.png)
![4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3019937.png)
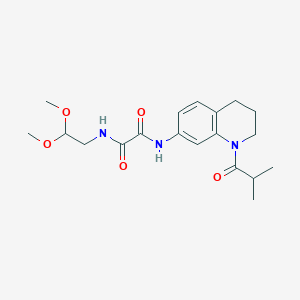
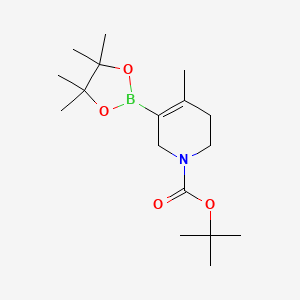

![2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B3019945.png)
